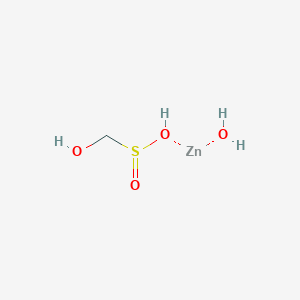
Hydroxy(hydroxymethanesulphinato-O1,O2)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is an inorganic compound with the chemical formula CH6O4SZn and a molecular weight of 179.51 g/mol . It appears as a white solid at room temperature and is slightly soluble in water. This compound is classified as a coordination compound and is primarily used as a chemical reagent in organic synthesis and catalytic reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is typically synthesized through coordination chemistry methods. The preparation involves reacting zinc ions (Zn^2+) with hydroxymethanesulphinate in an aqueous solution . The reaction conditions usually include maintaining a controlled temperature and pH to ensure the proper formation of the coordination complex.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles as the laboratory synthesis. The process involves the use of large-scale reactors where zinc salts are reacted with hydroxymethanesulphinate under controlled conditions to produce the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of zinc.
Reduction: It can also undergo reduction reactions, often involving reducing agents like hydrogen or metal hydrides.
Substitution: The hydroxymethanesulphinato ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other ligands like phosphines, amines, or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of zinc, while reduction could produce lower oxidation states or elemental zinc .
Wissenschaftliche Forschungsanwendungen
Hydroxy(hydroxymethanesulphinato-O1,O2)zinc has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism by which hydroxy(hydroxymethanesulphinato-O1,O2)zinc exerts its effects involves its coordination with other molecules. The zinc ion acts as a central metal atom, coordinating with the hydroxymethanesulphinato ligand and other potential ligands. This coordination can influence the reactivity and stability of the compound, making it effective in various catalytic and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
Zinc Sulphate (ZnSO4): A common zinc compound used in various applications, including agriculture and medicine.
Zinc Acetate (Zn(CH3COO)2): Used in dietary supplements and as a reagent in chemical synthesis.
Zinc Chloride (ZnCl2): Employed in various industrial processes, including galvanizing and as a catalyst.
Uniqueness: Hydroxy(hydroxymethanesulphinato-O1,O2)zinc is unique due to its specific coordination chemistry and the presence of the hydroxymethanesulphinato ligand. This unique structure imparts distinct reactivity and stability characteristics, making it valuable in specialized applications .
Eigenschaften
CAS-Nummer |
56329-30-7 |
|---|---|
Molekularformel |
CH6O4SZn |
Molekulargewicht |
179.5 g/mol |
IUPAC-Name |
hydroxymethanesulfinic acid;zinc;hydrate |
InChI |
InChI=1S/CH4O3S.H2O.Zn/c2-1-5(3)4;;/h2H,1H2,(H,3,4);1H2; |
InChI-Schlüssel |
PHJMLVMGRSFGCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(O)S(=O)O.O.[Zn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[tert-Butyl(dimethyl)silyl]oxy}cyclohex-2-en-1-one](/img/structure/B13751111.png)
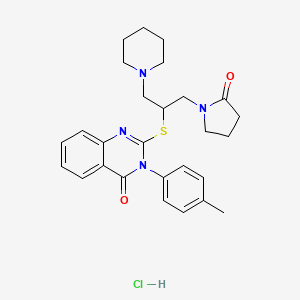
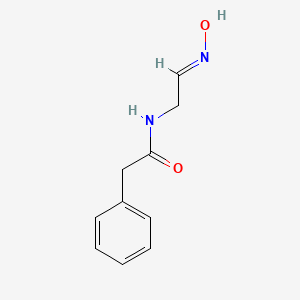
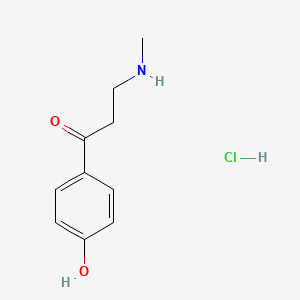

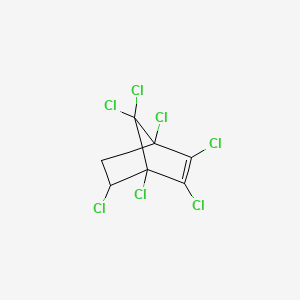

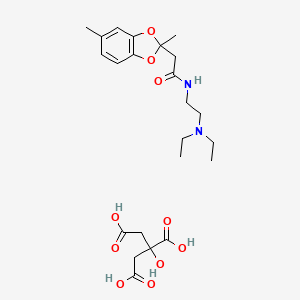
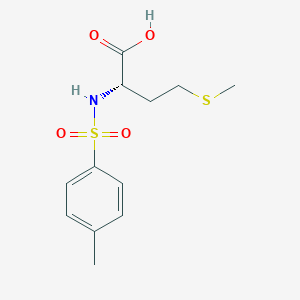
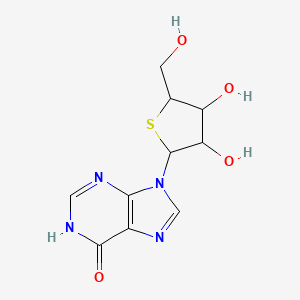
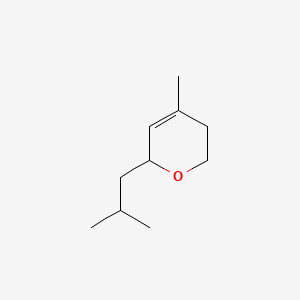
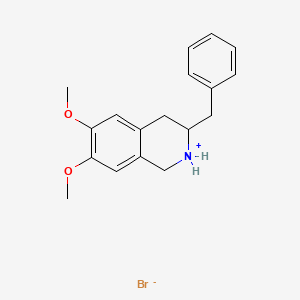
![2,2',2''-Nitrilotris[n-(2-hydroxyethyl)acetamide]](/img/structure/B13751180.png)
![2-chloro-N-[2-ethyl-6-(1-hydroxyethyl)phenyl]-N-(methoxymethyl)acetamide](/img/structure/B13751184.png)
